
8-Bromoindolizine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoindolizine-2-carbonitrile is a chemical compound with the molecular formula C₉H₅BrN₂. It is a derivative of indolizine, a nitrogen-containing heterocyclic compound. The presence of a bromine atom at the 8th position and a cyano group at the 2nd position makes this compound unique and of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoindolizine-2-carbonitrile typically involves the bromination of indolizine derivatives. One common method includes the reaction of indolizine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the cyano group can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized indolizine derivatives.
Reduction: Aminoindolizine derivatives.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Bromoindolizine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 8-Bromoindolizine-2-carbonitrile involves its interaction with various molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to potential biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
Comparaison Avec Des Composés Similaires
Indolizine-2-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloroindolizine-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
8-Bromoindole-2-carbonitrile: Similar but with an indole core instead of indolizine, affecting its chemical behavior.
Uniqueness: 8-Bromoindolizine-2-carbonitrile is unique due to the presence of both the bromine and cyano groups, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C9H5BrN2 |
|---|---|
Poids moléculaire |
221.05 g/mol |
Nom IUPAC |
8-bromoindolizine-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-8-2-1-3-12-6-7(5-11)4-9(8)12/h1-4,6H |
Clé InChI |
ZKWVARWKOFPFHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(C=C2C(=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


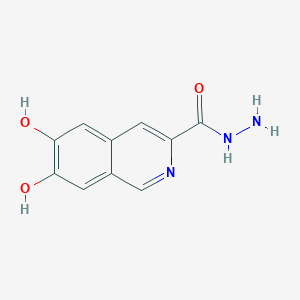
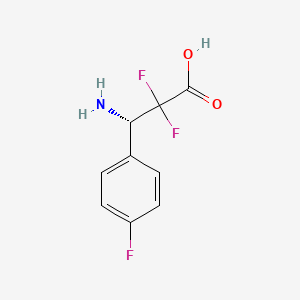
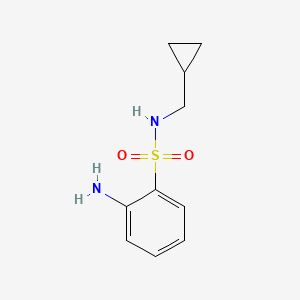

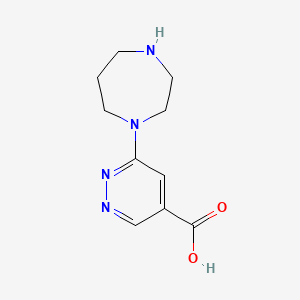

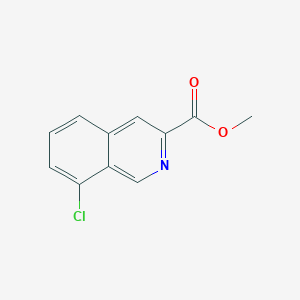

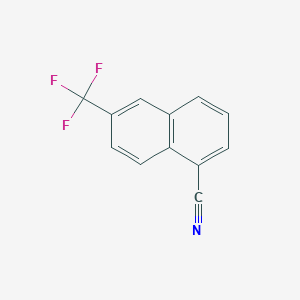


![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)
![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)
![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
